Cas no 2228441-76-5 (2-chloro-3,4-dimethoxyphenyl sulfamate)

2-Chloro-3,4-dimethoxyphenyl sulfamate is a sulfamate ester derivative characterized by its chloro and dimethoxy substituents on the phenyl ring. This compound is of interest in synthetic and medicinal chemistry due to its potential as an intermediate in the development of biologically active molecules. The presence of electron-donating methoxy groups and an electron-withdrawing chloro substituent enhances its reactivity in nucleophilic substitution and other transformations. Its sulfamate moiety may confer stability and solubility, making it useful in drug discovery and biochemical applications. The compound’s structural features allow for further functionalization, supporting its role in the synthesis of more complex pharmacophores or agrochemicals.
2-chloro-3,4-dimethoxyphenyl sulfamate structure
2228441-76-5 structure
商品名:2-chloro-3,4-dimethoxyphenyl sulfamate
CAS番号:2228441-76-5
MF:C8H10ClNO5S
メガワット:267.686700344086
CID:5979124
PubChem ID:165846672

2-chloro-3,4-dimethoxyphenyl sulfamate 化学的及び物理的性質

名前と識別子

    • 2-chloro-3,4-dimethoxyphenyl sulfamate
    • 2228441-76-5
    • EN300-1988914
    • インチ: 1S/C8H10ClNO5S/c1-13-6-4-3-5(15-16(10,11)12)7(9)8(6)14-2/h3-4H,1-2H3,(H2,10,11,12)
    • InChIKey: IFOYLLVYIQSXCR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1OC)OC)OS(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 266.9968213g/mol
  • どういたいしつりょう: 266.9968213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 317
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

2-chloro-3,4-dimethoxyphenyl sulfamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1988914-5.0g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
5g
$2981.0 2023-05-31
Enamine
EN300-1988914-1.0g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
1g
$1029.0 2023-05-31
Enamine
EN300-1988914-10g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
10g
$4421.0 2023-09-16
Enamine
EN300-1988914-5g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
5g
$2981.0 2023-09-16
Enamine
EN300-1988914-10.0g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
10g
$4421.0 2023-05-31
Enamine
EN300-1988914-2.5g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
2.5g
$2014.0 2023-09-16
Enamine
EN300-1988914-0.5g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
0.5g
$987.0 2023-09-16
Enamine
EN300-1988914-0.25g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
0.25g
$946.0 2023-09-16
Enamine
EN300-1988914-0.05g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
0.05g
$864.0 2023-09-16
Enamine
EN300-1988914-0.1g
2-chloro-3,4-dimethoxyphenyl sulfamate
2228441-76-5
0.1g
$904.0 2023-09-16

2-chloro-3,4-dimethoxyphenyl sulfamate 関連文献

2-chloro-3,4-dimethoxyphenyl sulfamateに関する追加情報

2-Chloro-3,4-Dimethoxyphenyl Sulfamate: A Comprehensive Overview

The compound with CAS No 2228441-76-5, commonly referred to as 2-chloro-3,4-dimethoxyphenyl sulfamate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a sulfamate group attached to a chlorinated aromatic ring with methoxy substituents. The sulfamate group plays a crucial role in modulating the chemical properties of the molecule, making it a valuable compound in various applications.

Recent studies have highlighted the potential of 2-chloro-3,4-dimethoxyphenyl sulfamate in drug discovery and development. Researchers have explored its role as a bioisostere in medicinal chemistry, where it serves as a substitute for other functional groups to enhance drug efficacy and reduce toxicity. The methoxy groups on the aromatic ring contribute to the molecule's lipophilicity, which is essential for drug absorption and distribution.

The synthesis of 2-chloro-3,4-dimethoxyphenyl sulfamate involves a multi-step process that typically begins with the preparation of the corresponding aromatic chloride. This is followed by nucleophilic substitution reactions to introduce the sulfamate group. The presence of electron-donating groups like methoxy substituents facilitates these reactions, ensuring high yields and purity of the final product.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of bioactive molecules. For instance, it has been used in the development of novel kinase inhibitors, which are critical in treating various diseases, including cancer and inflammatory disorders. The chlorine atom on the aromatic ring enhances the molecule's electrophilicity, making it an excellent substrate for further functionalization.

Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of 2-chloro-3,4-dimethoxyphenyl sulfamate with greater accuracy. These studies suggest that the compound has favorable absorption profiles and low toxicity, making it a promising candidate for preclinical trials.

In conclusion, 2-chloro-3,4-dimethoxyphenyl sulfamate (CAS No 2228441-76-5) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structure and chemical properties make it an invaluable tool for scientists working on novel drug discovery and synthesis.

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